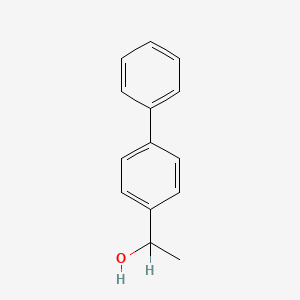

1-(4-Biphenylyl)ethanol

Descripción

Significance and Research Trajectories of Biaryl Alcohols in Organic Chemistry

Biaryl alcohols, a class of compounds that includes 1-(4-Biphenylyl)ethanol, hold a pivotal position in modern organic chemistry. The biaryl motif is a ubiquitous scaffold found in natural products, pharmaceuticals, and functional materials. researchgate.net The addition of a hydroxyl (-OH) group, which defines them as alcohols, further enhances their utility. Alcohols are a fundamental class of organic compounds that can participate in a wide array of chemical reactions, including oxidation, substitution, and esterification, acting as versatile synthetic intermediates. numberanalytics.comsolubilityofthings.com

The combination of the biaryl structure and the alcohol functional group is particularly powerful. Key areas of significance include:

Asymmetric Synthesis: Chiral biaryl alcohols are crucial as ligands and catalysts in asymmetric synthesis, a field dedicated to creating stereochemically pure molecules. researchgate.net The stereoselective synthesis of these alcohols is a major research focus, often employing biocatalytic methods or advanced catalytic systems to achieve high enantiomeric purity. researchgate.net

Pharmaceutical and Medicinal Chemistry: The biaryl scaffold is a privileged structure in drug discovery, appearing in numerous therapeutic agents. rsc.orgresearchgate.net Biaryl alcohols often serve as key building blocks for synthesizing more complex active pharmaceutical ingredients (APIs). ontosight.ai For instance, derivatives are explored for anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

Materials Science: Biphenyl (B1667301) derivatives are used to create fluorescent layers in organic light-emitting diodes (OLEDs) and as building blocks for liquid crystals. The specific properties of this compound, such as increased hydrophobicity from the biphenyl moiety, make it useful in polymer and liquid crystal synthesis.

Research trajectories in the field of biaryl alcohols are focused on developing more efficient and selective synthetic methods. This includes the advancement of tandem catalysis and chemoenzymatic reactions that can construct these complex molecules in fewer steps with greater control over their three-dimensional structure. researchgate.netresearchgate.net

Historical Context of Research on this compound and Related Biphenyl Derivatives

The study of biphenyl derivatives has a rich history dating back approximately 160 years. rsc.org The initial breakthroughs focused on fundamental carbon-carbon bond formation, which is the key step in creating the biphenyl scaffold.

Early Developments: The journey began with the Wurtz reaction in 1855 for forming C(sp³)–C(sp³) bonds. This was soon adapted by Fittig for C(sp²)–C(sp²) coupling of aryl halides. rsc.org In 1901, the Ullmann reaction introduced a copper-catalyzed method for the homocoupling of halo-arenes, providing a more reliable way to synthesize symmetrical biphenyls. rsc.orgresearchgate.net

The Rise of Cross-Coupling: The mid-to-late 20th century saw the development of powerful transition metal-catalyzed cross-coupling reactions, which revolutionized the synthesis of unsymmetrical biphenyls. Key milestones include the Negishi, Kumada, and Stille reactions. rsc.orgresearchgate.net The Suzuki-Miyaura cross-coupling reaction, in particular, became one of the most effective and widely used methods for forming the C-C bond between two aromatic rings, significantly advancing the accessibility of complex biphenyl derivatives. rsc.orgresearchgate.net

These foundational synthetic methods paved the way for the preparation of specifically substituted biphenyls like this compound. The ability to precisely construct the biphenyl core and then introduce or modify functional groups like the hydroxyethyl (B10761427) chain has been central to exploring its applications as a chemical intermediate. pubcompare.ai

| Reaction | Year/Period | Description |

| Wurtz-Fittig Reaction | mid-1800s | Sodium-mediated coupling of aryl halides with alkyl halides to form alkyl-substituted arenes. rsc.org |

| Ullmann Reaction | 1901 | Copper-catalyzed homocoupling of aryl halides to form symmetrical biphenyls. rsc.orgresearchgate.net |

| Negishi Coupling | 1970s | Palladium- or nickel-catalyzed coupling of organozinc compounds with organohalides. researchgate.net |

| Kumada Coupling | 1972 | Palladium- or nickel-catalyzed coupling of a Grignard reagent with an organohalide. researchgate.net |

| Suzuki-Miyaura Coupling | 1979 | Palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. rsc.orgresearchgate.net |

Current Research Landscape and Future Directions for the Chemical Compound

Current research on this compound is primarily focused on its application as a versatile building block in organic synthesis and the development of highly efficient methods for its own preparation.

Detailed Research Findings: Modern synthetic chemistry seeks to create complex molecules through processes that are both efficient and highly selective. A notable advancement in the synthesis of chiral this compound is the development of a one-pot chemoenzymatic reaction. One study reports the synthesis of (R)-1-(4-biphenyl)ethanol from racemic 1-(4-bromophenyl) ethyl acetate (B1210297) by combining lipase-catalyzed stereoselective hydrolysis with a Palladium-catalyzed Suzuki cross-coupling. This tandem process achieved high selectivity (96%) and excellent enantiomeric excess (99.7% e.e.). researchgate.net Such methods are advantageous as they are performed in aqueous solutions at mild temperatures and avoid the need to isolate intermediates. researchgate.net

The compound is also a key intermediate for more complex molecular scaffolds. Its nitro-substituted derivative, 1-(3-nitro-[1,1'-biphenyl]-4-yl)ethanol, is noted for its potential in asymmetric synthesis, offering a platform to create complex organic molecules with unique spatial arrangements. pubcompare.ai

Future Directions: The future of research involving this compound is likely to follow several key paths:

Advanced Catalysis: There is a continued drive to develop more sophisticated catalytic systems, such as hybrid metal catalysts and palladium-catalyzed tandem processes, to streamline the synthesis of biphenyl derivatives. researchgate.net The goal is to enhance catalytic properties and perform multiple reaction steps in a single operation without separating intermediates. researchgate.net

Novel Applications: As a readily available chiral alcohol and biphenyl derivative, this compound will likely be employed as a starting material or key intermediate in the synthesis of new pharmaceuticals, agrochemicals, and materials for optoelectronics. rsc.orgontosight.ai

Biocatalysis: The success of chemoenzymatic routes points towards an expanded role for biocatalysis in producing enantiomerically pure biaryl alcohols. researchgate.netresearchgate.net The engineering of enzymes to perform specific chemical transformations on non-natural substrates is a rapidly growing field that could provide new pathways to derivatives of this compound. researchgate.net

The ongoing research interest and commercial availability of this compound indicate its sustained importance as a fundamental building block in advanced chemical research. bldpharm.comprof-research.comsigmaaldrich.com

Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(4-phenylphenyl)ethanol | nih.gov |

| Molecular Formula | C₁₄H₁₄O | scbt.comnih.govcymitquimica.com |

| Molecular Weight | 198.26 g/mol | nih.govcymitquimica.com |

| CAS Number | 3562-73-0 | scbt.comnih.govcymitquimica.com |

| Appearance | Off-white powder | cymitquimica.com |

| InChI Key | GOISDOCZKZYADO-UHFFFAOYSA-N | nih.govcymitquimica.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-phenylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOISDOCZKZYADO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301034051 | |

| Record name | 1-([Biphenyl]-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3562-73-0 | |

| Record name | 1-(4-Biphenylyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3562-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methyl(1,1'-biphenyl)-4-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Biphenylyl)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-([Biphenyl]-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methyl[1,1'-biphenyl]-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Biphenylyl Ethanol and Its Stereoisomers

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the versatility of chemical catalysis with the high selectivity of biological catalysts. This hybrid approach is particularly effective for creating complex chiral molecules like 1-(4-biphenylyl)ethanol under mild reaction conditions.

Lipase-Catalyzed Stereoselective Hydrolysis in Chiral Alcohol Production

Lipases are widely used enzymes for the kinetic resolution of racemic alcohols and their esters due to their stereoselectivity. In the context of this compound synthesis, lipase-catalyzed stereoselective hydrolysis plays a crucial role within a one-pot tandem reaction. This process typically starts with a racemic acetate (B1210297) precursor. The lipase (B570770) selectively hydrolyzes one enantiomer of the acetate, leaving the other unreacted. This enzymatic resolution is a key step in achieving high enantiomeric purity in the final alcohol product. Specifically, in a chemoenzymatic cascade, a lipase can be used to selectively hydrolyze racemic 1-(4-bromophenyl) ethyl acetate, which then undergoes a subsequent metal-catalyzed cross-coupling reaction to form the desired enantiomerically enriched this compound.

Enzyme-Metal Hybrid Catalysis in Asymmetric Synthesis

Merging enzymatic catalysis with transition metal catalysis in a single pot offers significant advantages in terms of efficiency and sustainability. This strategy has been successfully applied to the asymmetric synthesis of chiral biaryl alcohols, including (R)-1-(4-biphenylyl)ethanol.

A novel approach in hybrid catalysis involves anchoring single atoms of a metal catalyst onto an enzyme. Researchers have developed an enzyme-metal-single-atom hybrid catalyst by anchoring palladium (Pd) single atoms onto a lipase-pluronic conjugate (Pd₁/CALB-P) using a photochemical method. This system creates an artificial enzyme with both the lipase's native active site and new active sites from the palladium single atoms. This design allows for distinct catalytic reactions to occur in close proximity. The Pd₁/CALB-P hybrid catalyst has demonstrated exceptional activity and selectivity in the asymmetric synthesis of (R)-1-(4-biphenyl)ethanol.

Tandem catalysis, or cascade catalysis, enables multiple reaction steps to occur sequentially in the same reactor without isolating intermediates. For the synthesis of (R)-1-(4-biphenylyl)ethanol, a one-pot chemoenzymatic cascade has been effectively demonstrated. This reaction combines lipase-catalyzed stereoselective hydrolysis with a Palladium-catalyzed Suzuki cross-coupling reaction. The process starts with racemic 1-(4-bromophenyl) ethyl acetate, and through the combined action of the Pd₁/CALB-P hybrid catalyst, it achieves a selectivity of 96% and an enantiomeric excess (e.e.) of 99.7% for the (R)-alcohol. This tandem strategy, performed in an aqueous solution at 30 °C, is significantly more efficient than traditional methods. The rate of (R)-1-(4-biphenyl)ethanol formation is over 30 times higher than a system combining commercial palladium on carbon (Pd/C) with the lipase-pluronic conjugate (CALB-P).

Table 1: Comparison of Catalytic Systems for (R)-1-(4-biphenylyl)ethanol Synthesis

| Catalyst System | Relative Reaction Rate | Selectivity | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Pd₁/CALB-P Hybrid Catalyst | >30-fold higher | 96% | 99.7% |

| Commercial Pd/C + CALB-P | 1x (baseline) | Not specified | Not specified |

Biocatalytic Reduction of Ketone Precursors

The asymmetric reduction of prochiral ketones is a direct and widely used method for producing enantiomerically pure alcohols. This transformation is effectively catalyzed by a class of enzymes known as alcohol dehydrogenases (ADHs), which utilize nicotinamide cofactors such as NAD(P)H as a hydride source. The precursor for this compound via this method is 4-biphenylacetophenone (also known as 4-acetylbiphenyl).

Enantioselective alcohol dehydrogenases are highly valued for their ability to produce specific stereoisomers of alcohols with high purity. ADHs from various microorganisms, such as Lactobacillus brevis (LbADH), are known for their robustness and broad substrate scope, accepting a variety of ketones. These enzymes follow Prelog's rule or anti-Prelog's rule, dictating which enantiomer of the alcohol is produced.

While the biocatalytic reduction of ketones is a well-established strategy, specific research data detailing the asymmetric reduction of 4-biphenylacetophenone to this compound using a specific ADH is not prominently available in the reviewed literature. However, the successful reduction of structurally similar acetophenone derivatives suggests the feasibility of this approach. For instance, the asymmetric reduction of 4-(trifluoromethyl)acetophenone has been achieved with excellent enantioselectivity (>99.9% ee) and high yield (99.1%) using recombinant E. coli whole cells. Similarly, ADHs have been effectively used for the enantioselective reduction of other acetophenone derivatives, achieving high conversions and enantiomeric excesses. This indicates a strong potential for identifying or engineering an ADH to effectively catalyze the reduction of 4-biphenylacetophenone to a single enantiomer of this compound.

Substrate Spectrum and Stereospecificity Studies

The synthesis of specific stereoisomers of this compound is highly dependent on the chosen substrates and catalytic systems. Chemoenzymatic approaches have demonstrated remarkable success in achieving high stereospecificity. In one notable one-pot reaction, the synthesis of (R)-1-(4-biphenyl)ethanol was achieved starting from racemic 1-(4-bromophenyl) ethyl acetate. researchgate.net This process ingeniously combines a lipase-catalyzed stereoselective hydrolysis with a palladium-catalyzed Suzuki cross-coupling. The lipase selectively acts on one enantiomer of the starting material, setting the stage for the subsequent C-C bond formation to proceed with high enantiomeric excess, ultimately yielding (R)-1-(4-biphenyl)ethanol with 99.7% e.e. and a 96% selectivity. researchgate.net

The substrate scope for such stereoselective syntheses is influenced by the enzyme's recognition capabilities. While effective for the aforementioned substrate, the efficiency and stereoselectivity can vary with different substituents on the aromatic rings or alterations to the alcohol side chain. The stereospecificity is primarily governed by the enzymatic kinetic resolution step, which dictates the enantiopurity of the intermediate that enters the cross-coupling reaction.

| Starting Material (Substrate) | Catalytic System | Product | Enantiomeric Excess (e.e.) | Selectivity |

| Racemic 1-(4-bromophenyl) ethyl acetate | Lipase & Pd Catalyst (One-Pot) | (R)-1-(4-Biphenylyl)ethanol | 99.7% | 96% |

Organometallic Catalysis in the Synthesis of the Chemical Compound

Organometallic catalysis is central to the efficient synthesis of this compound, offering powerful tools for constructing the core biphenyl (B1667301) structure and for the stereoselective generation of the alcohol functionality.

Palladium-Catalyzed Reactions

Palladium stands out as one of the most versatile metals for the synthesis of this compound, primarily through its application in cross-coupling and tandem reactions. researchgate.net The catalytic cycle typically involves multiple oxidation states of palladium, most commonly Pd(0) and Pd(II). researchgate.net

Suzuki-Miyaura Cross-Coupling for Biphenyl Moiety Introduction

The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of the biphenyl C-C bond in this compound. acs.org This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgyoutube.com

The general mechanism proceeds through three key steps: libretexts.org

Oxidative Addition : The Pd(0) catalyst reacts with the aryl halide (e.g., 1-bromo-4-(1-hydroxyethyl)benzene), inserting itself into the carbon-halogen bond to form a Pd(II) species.

Transmetalation : The organoboron compound (e.g., phenylboronic acid) transfers its organic group to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the biphenyl C-C bond and regenerating the active Pd(0) catalyst.

This method is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the environmental benignity of the boron-containing reagents. youtube.com

Ligand Design and Their Influence on Catalytic Performance

The performance of palladium catalysts in the synthesis of this compound is critically dependent on the choice of ligands coordinated to the metal center. nih.gov Ligands, typically electron-rich phosphines, play several crucial roles: they stabilize the palladium nanoparticles, enhance the solubility of the catalytic complex, and modulate the electronic and steric properties of the metal, thereby influencing its reactivity and selectivity. researchgate.netrsc.org

For instance, sterically demanding phosphine ligands can promote the challenging reductive elimination step and prevent catalyst decomposition. In the context of creating chiral biaryl compounds, the design of chiral ligands is paramount. Enantiopure ligands, such as sulfonated SPhos (sSPhos), have been used in Suzuki-Miyaura couplings to induce high levels of asymmetric induction, leading to the formation of specific atropisomers of biphenyls. nih.gov This highlights how sophisticated ligand design can be leveraged to control the stereochemical outcome of the coupling reaction, a principle that can be extended to the synthesis of chiral molecules like the stereoisomers of this compound.

| Ligand Type | General Influence on Catalytic Performance | Potential Application |

| Monodentate Phosphines (e.g., PPh₃) | Basic stabilization, suitable for simple couplings. | Standard Suzuki-Miyaura reactions. |

| Bulky Phosphines (e.g., SPhos) | Enhance catalyst stability and activity for hindered substrates. | Coupling of sterically demanding aryl halides. |

| Chiral Phosphines / Axially Chiral Ligands | Induce enantioselectivity in the product. | Asymmetric synthesis of (R)- or (S)-1-(4-Biphenylyl)ethanol. |

| Imidazole-derived Monophosphines | Support active complexes, though may require high temperatures. rsc.org | Specific applications in monoarylation reactions. |

Pd-Catalyzed Tandem Processes for Complex Molecular Architectures

Palladium catalysis enables powerful tandem, or one-pot, reactions that build molecular complexity efficiently by avoiding the isolation of intermediates. rsc.org The synthesis of (R)-1-(4-biphenyl)ethanol via a chemoenzymatic process is a prime example of a Pd-catalyzed tandem reaction. researchgate.net

This process begins with the racemic acetate of 1-(4-bromophenyl)ethanol. A lipase enzyme performs a stereoselective hydrolysis, converting only one enantiomer of the acetate into the corresponding alcohol. This in-situ generated, enantiopure alcohol then undergoes a Suzuki-Miyaura cross-coupling with phenylboronic acid, catalyzed by a palladium complex in the same reaction vessel. This tandem sequence is highly efficient, combining a biocatalytic resolution with a transition metal-catalyzed C-C bond formation to construct a chiral molecule with high enantiopurity in a single operation. researchgate.net

Iron Pincer Complexes in Catalytic Hydrogenation

Beyond precious metals, catalysts based on abundant and non-toxic iron have emerged as powerful alternatives for key transformations. rsc.org Iron pincer complexes are particularly effective for the catalytic hydrogenation of ketones to alcohols, a reaction that can be used to synthesize this compound from its corresponding ketone precursor, 4-acetylbiphenyl. rsc.org

Asymmetric Hydrogenation of Acetylbiphenyl Precursors

The asymmetric hydrogenation of prochiral ketones, such as 4-acetylbiphenyl (also known as 1-(4-biphenylyl)ethanone), represents a highly efficient and atom-economical method for the synthesis of enantiomerically enriched this compound. This approach utilizes chiral catalysts to stereoselectively deliver hydrogen to the carbonyl group, yielding one enantiomer in excess.

Recent advancements have highlighted the efficacy of manganese-based catalysts in this transformation. A notable example involves a chiral catalytic system derived from manganese and a cinchona alkaloid ligand. This system has demonstrated broad substrate scope and high chemoselectivity for the asymmetric hydrogenation of various ketones, including 4-acetylbiphenyl. The catalyst selectively reduces the ketone functionality while leaving other reducible groups, such as olefins, nitriles, and esters, intact. The proposed catalytic cycle for the Mn-catalyzed asymmetric hydrogenation of 4-acetylbiphenyl suggests the involvement of water molecules in the process, highlighting the nuanced reaction mechanism.

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

| [Mn(I)-Cinchona] | 4-Acetylbiphenyl | (R)-1-(4-Biphenylyl)ethanol | High | High |

Table 1: Representative results for the asymmetric hydrogenation of 4-acetylbiphenyl.

Mechanistic Insights into Iron-Catalyzed Reductions

Iron-catalyzed reductions have emerged as a cost-effective and environmentally benign alternative to methods employing precious metals. While specific mechanistic studies on the iron-catalyzed reduction of acetylbiphenyl to this compound are not extensively detailed in the provided context, general principles of iron-catalyzed carbonyl reductions and related cross-coupling reactions offer valuable insights.

The mechanism of iron-catalyzed cross-coupling of alkyl halides with aryl Grignard reagents, for instance, has been investigated through computational studies, revealing that an atom transfer pathway may be energetically more favorable than a traditional oxidative addition pathway. In the context of C-H activation, mechanistic studies of iron-catalyzed reactions have identified high-spin iron(II) species as key intermediates. These studies, combining experimental data, kinetics, Mössbauer spectroscopy, and computational analysis, suggest a facile C-H activation step.

For the reduction of a ketone like acetylbiphenyl, an iron-catalyzed process would likely involve the formation of an iron-hydride species as the active reducing agent. The catalytic cycle would then proceed through the coordination of the ketone to the iron center, followed by the transfer of a hydride to the carbonyl carbon. Subsequent protonation of the resulting alkoxide would yield the desired alcohol and regenerate the iron catalyst. The specific ligands coordinated to the iron center play a crucial role in modulating the reactivity and selectivity of the catalyst. The resurgence in heterogeneous iron catalysis is driven by the desire for more sustainable chemical processes.

Solid-State Organometallic Catalysis for Controlled Synthesis

Solid-state organometallic catalysis is an emerging field that offers potential advantages over traditional solution-phase synthesis, including enhanced stability of catalysts, unique selectivity, and easier separation of products. This methodology involves the use of well-defined organometallic complexes in the solid state to catalyze reactions, often involving gas-solid or single-crystal-to-single-crystal transformations.

While specific examples of the synthesis of this compound using solid-state organometallic catalysis are not prominently documented, the general principles of this approach are applicable. A solid-state synthesis could involve the reaction of solid 1-(4-biphenylyl)ethanone with a gaseous hydrogen source in the presence of a solid-state organometallic catalyst. The crystalline lattice of the catalyst can provide a constrained environment that influences the stereochemical outcome of the reaction, potentially leading to high levels of enantioselectivity in the synthesis of chiral this compound.

The development of self-supported organometallic catalysts, where the ligand framework itself forms a microporous material, is a promising direction. Such catalysts are well-defined at the metal center and are amenable to detailed structural and spectroscopic investigation, which is crucial for understanding and optimizing catalytic performance in the solid state.

Traditional Organic Synthesis Routes

Reduction of 1-(4-Biphenylyl)ethanone and Analogues

The reduction of the ketone 1-(4-biphenylyl)ethanone is a common and straightforward method to produce this compound. This transformation can be achieved through various established organic synthesis protocols, primarily involving hydride-based reducing agents or catalytic hydrogenation.

Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used reagents for the reduction of aldehydes and ketones to their corresponding alcohols.

Sodium Borohydride (NaBH₄):

Sodium borohydride is a mild and selective reducing agent, typically used in protic solvents like methanol or ethanol (B145695). It efficiently reduces aldehydes and ketones while generally not affecting less reactive carbonyl groups such as esters and amides. The reduction of 1-(4-biphenylyl)ethanone with NaBH₄ would proceed via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent to yield this compound. To enhance the reaction rate and efficiency, NaBH₄ can be used in the presence of wet SiO₂ under solvent-free conditions.

| Substrate | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| 1-(4-Biphenylyl)ethanone | NaBH₄ | Methanol/Ethanol | Room Temperature | High |

| Aromatic Ketones | NaBH₄ / wet SiO₂ | Solvent-free | 75-80 | High to Excellent |

Table 2: General conditions for the reduction of ketones using Sodium Borohydride.

Lithium Aluminum Hydride (LiAlH₄):

Lithium aluminum hydride is a much more powerful reducing agent than NaBH₄ and is capable of reducing a wider range of functional groups, including carboxylic acids, esters, and amides, in addition to aldehydes and ketones. Due to its high reactivity, LiAlH₄ reactions are typically carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF). The workup procedure involves the careful quenching of excess hydride followed by hydrolysis to liberate the alcohol product.

| Substrate | Reducing Agent | Solvent | Reaction Condition |

| 1-(4-Biphenylyl)ethanone | LiAlH₄ | Anhydrous Diethyl Ether or THF | Reflux |

Table 3: General conditions for the reduction of ketones using Lithium Aluminum Hydride.

Catalytic hydrogenation involves the reaction of a substrate with molecular hydrogen (H₂) in the presence of a metal catalyst. This method is widely used for the reduction of various functional groups, including the carbonyl group of ketones. For the reduction of 1-(4-biphenylyl)ethanone, common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel.

The reaction is typically carried out in a suitable solvent, such as ethanol or ethyl acetate, under a pressurized atmosphere of hydrogen. The choice of catalyst, solvent, temperature, and pressure can influence the efficiency and selectivity of the reaction. For instance, selective hydrogenation of an α,β-unsaturated ketone to the corresponding saturated ketone or alcohol can be achieved by careful selection of the catalyst and reaction conditions. Continuous-flow hydrogenation processes offer advantages in terms of safety, scalability, and process control.

| Substrate | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Product |

| 1-(4-Biphenylyl)ethanone | Pd/C | Ethanol | 1-5 | 25-100 | This compound |

| 4,4'-Biphenol | Pd/C (20%) | EtOH/H₂O (1:1) | 5 | 100 | Bicyclohexyl-4,4'-diol |

Table 4: Representative conditions for catalytic hydrogenation.

Friedel-Crafts Reactions in the Generation of Biphenyl Precursors

Friedel-Crafts reactions are a cornerstone of aromatic chemistry, providing a direct method for the C-C bond formation necessary to attach substituents to an aromatic ring. wikipedia.org In the context of synthesizing this compound, Friedel-Crafts acylation is particularly important for producing key precursors, most notably 4-acetylbiphenyl. This reaction involves the electrophilic aromatic substitution of biphenyl with an acylating agent, typically in the presence of a Lewis acid catalyst. nih.gov

The most common approach is the acylation of biphenyl using acetyl chloride or acetic anhydride. The reaction introduces an acetyl group onto the biphenyl scaffold, yielding 1-([1,1′-biphenyl]-4-yl)ethan-1-one, also known as 4-acetylbiphenyl. nih.gov The choice of catalyst is critical for the reaction's success, with strong Lewis acids like aluminum chloride (AlCl₃) being frequently employed to activate the acylating agent. wikipedia.orgnih.gov An alternative method involves the use of activated iron(III) oxide as a catalyst for the reaction between biphenyl and acetyl chloride. nih.gov This ketone precursor is then subsequently converted to the final alcohol product.

| Aromatic Substrate | Acylating Agent | Catalyst | Primary Product (Precursor) |

|---|---|---|---|

| Biphenyl | Acetyl Chloride | Aluminum Chloride (AlCl₃) | 4-Acetylbiphenyl |

| Biphenyl | Acetyl Chloride | Activated Iron(III) Oxide (Fe₂O₃) | 4-Acetylbiphenyl |

| Biphenyl | Succinic Anhydride | Aluminum Chloride (AlCl₃) | 4-Phenylbenzoyl-propionic acid |

Nucleophilic Addition Reactions to Biphenyl Derivatives

The conversion of biphenyl carbonyl compounds into this compound is achieved through nucleophilic addition reactions. These reactions target the electrophilic carbon atom of the carbonyl group, leading to the formation of the desired secondary alcohol. Two primary strategies are employed, starting from either a ketone or an aldehyde derivative of biphenyl.

The first strategy involves the reduction of the ketone precursor, 4-acetylbiphenyl, which is synthesized via the Friedel-Crafts acylation described previously. The carbonyl group of 4-acetylbiphenyl is reduced to a hydroxyl group using various reducing agents. Common laboratory-scale reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Asymmetric reduction techniques, employing chiral catalysts or reagents, can be used to produce specific stereoisomers, such as (R)-1-(4-biphenyl)ethanol or (S)-1-(4-biphenyl)ethanol. researchgate.net

The second prominent strategy utilizes a Grignard reaction, a classic method for forming carbon-carbon bonds. This pathway starts with 4-biphenylcarboxaldehyde. lookchem.comguidechem.com A methyl-containing nucleophile, typically methylmagnesium bromide (CH₃MgBr), is added to the aldehyde. lookchem.com The nucleophilic methyl group attacks the carbonyl carbon of the aldehyde, and subsequent aqueous workup yields this compound.

A one-pot chemoenzymatic reaction has also been developed to produce (R)-1-(4-biphenyl)ethanol with high selectivity. researchgate.net This method combines a palladium-catalyzed Suzuki cross-coupling with a lipase-catalyzed stereoselective hydrolysis, demonstrating an advanced approach to synthesizing chiral stereoisomers. researchgate.netresearchgate.net

| Starting Material | Reagent(s) | Reaction Type | Product |

|---|---|---|---|

| 4-Acetylbiphenyl | Sodium Borohydride (NaBH₄) | Reduction | This compound |

| 4-Biphenylcarboxaldehyde | Methylmagnesium Bromide (CH₃MgBr) | Grignard Reaction (Nucleophilic Addition) | This compound |

| Racemic 1-(4-bromophenyl) ethyl acetate & Phenylboronic acid | Pd-CALBP catalyst, Lipase | One-pot Hydrolysis & Suzuki Coupling | (R)-1-(4-biphenyl)ethanol |

Stereochemical Investigations of 1 4 Biphenylyl Ethanol

Enantioselective Synthesis and Stereocontrol Strategies

Enantioselective synthesis, or asymmetric synthesis, aims to produce a single enantiomer of a chiral compound, thereby avoiding the need for subsequent resolution of a racemic mixture. Several strategies have been developed for the stereocontrolled synthesis of chiral alcohols like 1-(4-biphenylyl)ethanol.

One notable approach is the use of chemoenzymatic reactions, which combine the versatility of metal catalysts with the high selectivity of enzymes. A highly efficient one-pot synthesis of (R)-1-(4-biphenyl)ethanol has been reported utilizing a hybrid palladium-lipase catalyst (Pd-CALBP). This method integrates two key reactions in a tandem process: the lipase-catalyzed stereoselective hydrolysis of a racemic acetate (B1210297) precursor, followed by a palladium-catalyzed Suzuki cross-coupling reaction. This chemoenzymatic strategy has demonstrated excellent results, achieving high selectivity and enantiomeric excess for the desired (R)-enantiomer.

| Parameter | Value |

| Target Compound | (R)-1-(4-biphenyl)ethanol |

| Method | One-pot chemoenzymatic tandem reaction |

| Catalyst | Hybrid Pd-CALBP (Palladium-Candida antarctica lipase (B570770) B) |

| Key Reactions | Lipase-catalyzed stereoselective hydrolysis & Pd-Suzuki cross-coupling |

| Selectivity | 96% |

| Enantiomeric Excess (e.e.) | 99.7% |

Another fundamental strategy in enantioselective synthesis is the use of chiral ligands to control the stereochemical outcome of a reaction. For the synthesis of chiral secondary alcohols, the asymmetric addition of organometallic reagents to aldehydes is a common method. Axially chiral biphenyl (B1667301) ligands, for instance, can be complexed with a metal center (e.g., Titanium) to create a chiral environment that directs the addition of a nucleophile (like diethylzinc) to the aldehyde, favoring the formation of one enantiomer of the alcohol product over the other. This approach allows for the direct production of enantiomerically enriched alcohols from achiral starting materials.

Chiral Resolution Techniques for Enantiomer Separation

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), a process known as chiral resolution is required to separate them. Since enantiomers have identical physical properties in an achiral environment (e.g., boiling point, solubility), this separation is not straightforward. The most common strategies involve converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography.

Classical Resolution via Diastereomeric Salt Formation

A widely used method for resolving racemic alcohols involves their reaction with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. For an alcohol like this compound, this can be achieved by first converting it into a carboxylic acid derivative, such as a half-ester of a dicarboxylic acid (e.g., phthalic acid). This new derivative, which now contains a free carboxyl group, can then be reacted with a chiral base (e.g., brucine, strychnine) to form diastereomeric salts. Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from a suitable solvent. The crystallized salt can be physically separated, and then treated with an acid to break the salt and recover the single, enantiomerically pure alcohol.

Alternatively, the alcohol can be reacted with a chiral acid to form diastereomeric esters. If these esters are crystalline, they can be separated by fractional crystallization.

The table below lists common resolving agents used for such separations.

| Resolving Agent Type | Examples | Used For |

| Chiral Acids | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid | Racemic bases or derivatized alcohols (as esters) |

| Chiral Bases | Brucine, Strychnine, Quinine, (S)-(-)-1-Phenylethylamine | Racemic acids or derivatized alcohols (as half-esters) |

Chiral Chromatography

Another powerful technique for enantiomer separation is chiral chromatography. This method uses a chiral stationary phase (CSP) within a chromatography column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase. This differential interaction causes one enantiomer to travel through the column more slowly than the other, allowing them to be collected as separate fractions. High-performance liquid chromatography (HPLC) with a chiral column is a common analytical and preparative method for separating enantiomers of chiral alcohols.

Stereochemical Analysis of Reaction Pathways (e.g., 1,2-H shifts in carbene intermediates)

Role of Chirality in Biological and Catalytic Applications

The stereochemistry of this compound is of paramount importance, primarily because it serves as a chiral building block for molecules with specific biological or catalytic functions.

Biological Applications

In biological systems, chirality is a fundamental property. Receptors, enzymes, and other biological targets are themselves chiral, and as a result, they often interact differently with the two enantiomers of a chiral molecule. This can lead to significant differences in the pharmacological, metabolic, and toxicological profiles of the enantiomers. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even cause adverse effects.

Given that this compound is used as an intermediate in the synthesis of pharmaceuticals, controlling its stereochemistry is critical. The synthesis of a single-enantiomer drug requires enantiomerically pure starting materials and intermediates to ensure the final product has the desired therapeutic action and safety profile. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the individual enantiomers of a chiral drug and develop single-enantiomer products where appropriate.

Catalytic Applications

Chiral molecules are central to the field of asymmetric catalysis, where a small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product. Axially chiral biphenyls are a well-known class of "privileged ligands" that are highly effective in a wide range of enantioselective catalytic reactions. These ligands coordinate to a metal center and create a chiral environment that directs the outcome of the reaction.

As a chiral molecule containing the biphenyl moiety, this compound serves as a valuable synthon, or building block, for the construction of more complex chiral ligands and catalysts. Its stereogenic center can be incorporated into larger molecular frameworks to influence the three-dimensional structure and, consequently, the performance of a catalyst in asymmetric transformations. The availability of enantiomerically pure this compound is therefore an enabling factor for the development of new and efficient asymmetric catalytic systems.

Reactivity and Reaction Mechanisms of 1 4 Biphenylyl Ethanol

Oxidation Reactions and Pathways

The oxidation of 1-(4-biphenylyl)ethanol, a secondary benzylic alcohol, yields the corresponding ketone, 4-acetylbiphenyl. This transformation is a key reaction in organic synthesis and can be achieved through various catalytic and stoichiometric methods. rsc.orgresearchgate.net The benzylic position is particularly susceptible to oxidation due to the stability of the intermediates formed. chemistrysteps.com

Common oxidation pathways for secondary alcohols involve the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. The reaction can be catalyzed by a range of metal complexes, including those of ruthenium, cobalt, and iron, often using environmentally benign oxidants like molecular oxygen or hydrogen peroxide. researchgate.netrsc.orgmdpi.com

A plausible mechanism for catalytic oxidation involves the formation of a metal-alkoxide complex, followed by a rate-determining step such as a β-hydride elimination or a concerted hydrogen atom transfer. unimi.it For instance, in chromium-based oxidations, the reaction is believed to proceed through the formation of a chromate ester intermediate. This ester then decomposes in a slow, rate-determining step to form the ketone product. orientjchem.org Photochemical methods, utilizing a photocatalyst and air as the oxidant, also provide a green pathway for the oxidation of benzylic alcohols. rsc.orgrsc.org The reaction may proceed through the formation of a benzylic radical after hydrogen abstraction by an activated form of oxygen. rsc.org

Table 1: Comparison of Oxidation Methods for Benzylic Alcohols

| Oxidant/Catalyst System | Typical Conditions | Key Mechanistic Feature | Advantage |

|---|---|---|---|

| CrO₃/H₂SO₄ (Jones Reagent) | Acetone, 0°C to RT | Formation of a chromate ester intermediate | High efficiency for many alcohols |

| MnO₂ | Inert solvent (e.g., CH₂Cl₂), reflux | Surface-mediated radical reaction | Selectivity for benzylic/allylic alcohols |

| Photocatalyst (e.g., thioxanthenone) / Air | Light irradiation (sunlight or lamp) | Singlet oxygen or radical-mediated hydrogen abstraction | Green and mild conditions rsc.orgrsc.org |

| Metal Catalysts (Ru, Fe, Co) / O₂ or H₂O₂ | Acetonitrile or other organic solvent | Formation of high-valent metal-oxo species | Catalytic, uses green oxidants researchgate.netunimi.it |

Substitution Reactions and Derivative Formation

The hydroxyl group of this compound is a poor leaving group, but it can be activated to undergo nucleophilic substitution reactions, enabling the formation of various derivatives. jackwestin.comchemistrysteps.com Activation is typically achieved by protonation under acidic conditions or by converting the alcohol into a better leaving group, such as a tosylate or mesylate. jackwestin.comlibretexts.org

S_N1 Pathway: Due to the structure of this compound, substitution reactions can readily proceed via a unimolecular nucleophilic substitution (S_N1) mechanism. chemistrysteps.comlibretexts.org Protonation of the hydroxyl group by a strong acid (e.g., HBr, HCl) forms an oxonium ion. libretexts.org The departure of a water molecule, a good leaving group, results in the formation of a resonance-stabilized secondary benzylic carbocation. chemistrysteps.com This planar intermediate can then be attacked by a nucleophile from either face, which would lead to a racemic mixture if the starting alcohol were chiral. masterorganicchemistry.combyjus.com

S_N2 Pathway: Alternatively, the hydroxyl group can be converted into a sulfonate ester (like a tosylate) or activated with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). chemistrysteps.comlibretexts.org These groups are excellent leaving groups and allow for bimolecular nucleophilic substitution (S_N2) reactions to occur with a wide range of nucleophiles. S_N2 reactions proceed with an inversion of stereochemistry at the carbon center. libretexts.org

These substitution reactions are foundational for creating a variety of derivatives, including alkyl halides, ethers, and azides from the alcohol precursor. researchgate.net

Mechanisms of C-C Bond Formation in the Presence of the Chemical Compound

This compound can serve as a precursor for various carbon-carbon bond-forming reactions. These transformations typically leverage the reactivity of the benzylic position.

One significant pathway involves the acid-catalyzed dehydration of the alcohol to form 4-vinylbiphenyl. This alkene is an important monomer and can undergo polymerization or participate in other addition reactions. The dehydration mechanism is often E1, proceeding through the same resonance-stabilized benzylic carbocation intermediate formed in S_N1 reactions. libretexts.org A base then removes a proton from an adjacent carbon to form the double bond.

Another important C-C bond-forming reaction is the Friedel-Crafts alkylation. biomedres.usbeilstein-journals.orgnih.gov In the presence of a Brønsted or Lewis acid catalyst, this compound can act as an electrophile. researchgate.netresearchgate.net The alcohol is activated by the acid to form the stabilized benzylic carbocation, which then attacks an electron-rich aromatic ring (the nucleophile) in a classic electrophilic aromatic substitution, forming a new C-C bond and yielding a tri-aryl substituted methane derivative. beilstein-journals.orgnih.gov This method is advantageous as it uses an alcohol instead of a more toxic alkyl halide and produces water as the only byproduct. beilstein-journals.org

Carbene Reactivity and Stereoselective Transformations

Carbenes are highly reactive intermediates that can engage with alcohols like this compound in several ways, primarily through insertion reactions into the O-H or C-H bonds. The specific reaction pathway is dictated by the spin state of the carbene. researchgate.net

Singlet Carbenes: A singlet carbene has a vacant p-orbital and a lone pair of electrons. It typically undergoes O-H insertion with alcohols. The mechanism involves the nucleophilic attack of the alcohol's oxygen on the empty p-orbital of the carbene, forming an oxonium ylide (a zwitterionic intermediate). chemtube3d.com A subsequent rapid intramolecular proton transfer from the oxygen to the carbanionic carbon yields the final ether product. nih.gov

Triplet Carbenes: A triplet carbene exists as a diradical. Its reaction with an alcohol typically proceeds via a stepwise radical mechanism. The carbene first abstracts the hydrogen atom from the hydroxyl group, forming a hydroxyl radical and a new carbon-centered radical. Subsequent recombination of these two radicals forms the ether product. researchgate.net Triplet carbenes can also abstract hydrogen from C-H bonds. researchgate.net

Stereoselective Transformations: While direct examples involving this compound are not prominent, the principles of stereoselective carbene reactions can be applied. If the alcohol is chiral, its stereocenter can influence the stereochemical outcome of reactions with prochiral carbenes, for example, in the formation of new chiral ethers. nih.gov In intramolecular reactions, chiral rhodium catalysts are often used to control the stereoselectivity of carbene C-H insertions. wikipedia.org The enantioselectivity of carbene transfer reactions, such as O-H insertion, can be controlled with high success using chiral copper or ruthenium catalysts. mdpi.com

Intermediates and Transition States in Relevant Reactions

The reactions of this compound are governed by the formation of various transient species, including reactive intermediates and transition states, which dictate the reaction pathways and product outcomes.

Table 2: Key Intermediates and Transition States

| Reaction Type | Key Intermediate(s) | Key Transition State(s) |

|---|---|---|

| Oxidation | Metal-alkoxide complex; Chromate ester; Benzylic radical | Concerted transition state for hydrogen transfer orientjchem.orgacs.org |

| S_N1 Substitution | Resonance-stabilized benzylic carbocation; Oxonium ion libretexts.orgbyjus.com | Late transition state resembling the carbocation (Hammond's postulate) |

| S_N2 Substitution | Isouronium intermediate (with activating agents) researchgate.net | Trigonal bipyramidal transition state with pentacoordinate carbon |

| E1 Dehydration | Resonance-stabilized benzylic carbocation libretexts.org | Transition state leading to carbocation formation (rate-determining) |

| Friedel-Crafts Alkylation | Resonance-stabilized benzylic carbocation; σ-complex (arenium ion) biomedres.usbeilstein-journals.org | Transition state for carbocation attack on the arene |

| Singlet Carbene O-H Insertion | Oxonium ylide (zwitterion) chemtube3d.comrsc.org | Transition state for proton transfer within the ylide |

| Triplet Carbene H-Abstraction | Pair of radicals (hydroxyl and carbon-centered) researchgate.net | Transition state for hydrogen atom transfer |

In S_N1 and E1 reactions, the key intermediate is the benzylic carbocation . Its stability, derived from resonance delocalization across the biphenyl (B1667301) system, is the primary reason these pathways are favored for this substrate. chemistrysteps.com The transition state leading to this carbocation is the highest energy point in the reaction coordinate, making its formation the rate-determining step. libretexts.org

For oxidation reactions, intermediates like metal-alkoxide complexes or chromate esters are formed prior to the actual oxidation step. rsc.orgorientjchem.org The subsequent bond-breaking and bond-forming events may occur via a cyclic concerted transition state . orientjchem.org

In carbene chemistry, the oxonium ylide is a characteristic zwitterionic intermediate for O-H insertion reactions of singlet carbenes. chemtube3d.com A zwitterionic intermediate has also been proposed and, in some cases, isolated in other reactions, such as the 1,1-carboboration of alkynes. nih.govresearchgate.net These intermediates are crucial in understanding stepwise cycloaddition mechanisms. nih.govmdpi.com

Applications of 1 4 Biphenylyl Ethanol in Complex Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the carbinol carbon makes 1-(4-biphenylyl)ethanol a valuable chiral synthon in asymmetric synthesis. The ability to obtain this alcohol in an enantiomerically pure form allows for the synthesis of complex chiral molecules with a high degree of stereochemical control.

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to direct the stereoselective formation of new chiral centers. wikipedia.orgtcichemicals.comsigmaaldrich.comresearchgate.net Chiral alcohols, such as this compound, are foundational for the creation of these auxiliaries. The hydroxyl group provides a convenient handle for attachment to a substrate, while the bulky biphenyl (B1667301) group can effectively shield one face of a reactive intermediate, directing the approach of reagents to the opposite face and thereby controlling the stereochemical outcome of the reaction.

A key challenge in utilizing such building blocks is their synthesis in an enantiomerically pure form. Research has demonstrated efficient methods to produce single-enantiomer this compound. One notable method is the one-pot chemoenzymatic synthesis of (R)-1-(4-biphenyl)ethanol. researchgate.netresearchgate.net This process combines a lipase-catalyzed stereoselective hydrolysis with a Palladium-catalyzed Suzuki cross-coupling reaction, achieving high selectivity and an enantiomeric excess (e.e.) of over 99%. researchgate.net

Table 1: Chemoenzymatic Synthesis of (R)-1-(4-Biphenylyl)ethanol

| Starting Material | Catalyst System | Key Transformations | Selectivity | Enantiomeric Excess (e.e.) |

|---|

The availability of enantiopure (R)- and (S)-1-(4-biphenylyl)ethanol provides chemists with versatile starting materials for the synthesis of a wide range of chiral compounds, including pharmaceuticals and ligands for asymmetric catalysis.

Precursor for Advanced Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound is a key intermediate for the synthesis of various pharmaceuticals, particularly a class of non-steroidal anti-inflammatory drugs (NSAIDs). lookchem.comguidechem.com

Its most significant application in this area is as a precursor to biphenylacetic acid derivatives. For example, Felbinac, a topical analgesic and anti-inflammatory agent, is 4-biphenylacetic acid. google.comgoogle.com A straightforward and logical synthetic pathway to Felbinac involves the oxidation of the secondary alcohol group of this compound to a carboxylic acid. This transformation can be achieved using common oxidizing agents.

While various methods exist for synthesizing Felbinac, including Suzuki coupling reactions with starting materials like p-bromophenylacetic acid, routes originating from biphenyl itself are also common. google.comgoogle.com In these multi-step syntheses, this compound can be a key intermediate. For instance, the Friedel-Crafts acylation of biphenyl yields 4-acetylbiphenyl, which can then be reduced to this compound. Subsequent conversion of the ethanol (B145695) moiety to the acetic acid group completes the synthesis. This highlights the compound's role as a pivotal intermediate in the production of valuable APIs.

The 2-arylpropionic acids, known as "profens," are another major class of NSAIDs. mdpi.comnih.gov Derivatives of this compound are precursors to α-methyl-biphenylacetic acid analogues, which fall into this category and exhibit significant anti-inflammatory and analgesic activities.

Role in the Synthesis of Multifunctional Molecules

The term "multifunctional molecules" refers to compounds that possess multiple distinct functional groups, enabling them to participate in various chemical reactions or exhibit diverse properties. This compound is an excellent starting material for such molecules due to its combination of a modifiable hydroxyl group and a stable, rigid biphenyl core. lookchem.com

The hydroxyl group can be readily converted into other functional groups such as esters, ethers, halides, or amines. The biphenyl moiety, on the other hand, can be further functionalized through electrophilic aromatic substitution reactions. This dual reactivity allows for the construction of complex molecular architectures.

One area where this is particularly relevant is in the development of metal-organic frameworks (MOFs) and coordination polymers. nih.gov These materials are built from organic "linkers" connected by metal ions. By transforming the hydroxyl group of this compound into a carboxylic acid and introducing another carboxylic acid group on the other phenyl ring, a biphenyl-dicarboxylate linker can be synthesized. These linkers are used to create porous, crystalline materials with applications in gas storage, separation, and catalysis. nih.gov The defined geometry and rigidity of the biphenyl unit are crucial for creating predictable and stable framework structures.

Utility in Liquid Crystal and Polymer Synthesis

The rigid, rod-like nature of the biphenyl unit is a common feature in molecules designed for liquid crystals and advanced polymers. Liquid crystals are substances that exhibit properties between those of conventional liquids and solid crystals, and the biphenyl moiety is a well-known mesogen—the fundamental unit that induces liquid crystalline phases. tandfonline.commdpi.comresearchgate.netmdpi.com

This compound serves as a valuable precursor for liquid crystal monomers. The hydroxyl group can be functionalized, for example, through esterification or etherification, to attach a flexible spacer chain and a polymerizable end group (like an acrylate or methacrylate). The resulting monomer can then be polymerized to form a side-chain liquid crystal polymer (SCLCP). researchgate.net In these polymers, the rigid biphenyl mesogens are attached as side chains to a flexible polymer backbone, combining the properties of polymers with the anisotropic nature of liquid crystals.

Similarly, in the synthesis of high-performance polymers, the biphenyl unit contributes to thermal stability, mechanical strength, and specific optical properties. acs.org this compound can be incorporated into polyester or polyamide backbones. For instance, after conversion to an amino or carboxylic acid derivative, it can be used in polycondensation reactions. The resulting polymers often exhibit enhanced thermal stability and are used in applications requiring robust materials.

Table 2: Biphenyl Moiety in Advanced Materials

| Material Type | Role of Biphenyl Unit | Potential Synthetic Route from this compound |

|---|---|---|

| Liquid Crystals | Rigid mesogenic core tandfonline.commdpi.com | Esterification/etherification of the -OH group to add flexible spacers and polymerizable groups. researchgate.net |

| High-Performance Polymers | Enhances thermal and mechanical stability. acs.org | Conversion to diamine or dicarboxylic acid derivatives for polycondensation reactions. |

| Coordination Polymers | Rigid structural linker. nih.gov | Functionalization to create biphenyl-dicarboxylate ligands. nih.gov |

Development of Novel Heterocyclic Compounds

Heterocyclic compounds are integral to medicinal chemistry and materials science. This compound and its derivatives serve as important precursors for synthesizing heterocycles where the biphenyl moiety imparts specific properties such as fluorescence, biological activity, or thermal stability.

Oxazolines: The synthesis of 2-oxazolines often involves the cyclization of a β-hydroxy amide, which is formed from the reaction of a carboxylic acid (or its derivative) with a 2-amino alcohol. wikipedia.orgacs.org this compound can be oxidized to 4-biphenylcarboxylic acid. This acid can then be coupled with a 2-amino alcohol, and subsequent cyclization yields a 2-(4-biphenylyl)oxazoline. Biphenyl-substituted oxazolines are investigated for their applications in asymmetric catalysis and as intermediates for pharmaceuticals. rsc.orgnih.gov

Pyrimidines: Pyrimidines are six-membered heterocyclic aromatic rings with two nitrogen atoms. researchgate.net Their synthesis often involves the condensation of a 1,3-dicarbonyl compound (or an equivalent) with an amidine. mdpi.comnih.gov The ketone derivative, 4-acetylbiphenyl (which can be synthesized by oxidation of this compound), can serve as the carbonyl component in these syntheses. Reaction of 4-acetylbiphenyl with reagents like N,N-dimethylformamide dimethyl acetal can form an enaminone, a key intermediate that, upon reaction with guanidine or other amidines, cyclizes to form a biphenyl-substituted pyrimidine. mdpi.com Such compounds are explored for herbicidal and pharmaceutical applications. mdpi.com

Pyridines: Substituted pyridines are another important class of heterocycles. nih.govorganic-chemistry.org One common synthetic route is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia. mdpi.com Alternatively, α,β-unsaturated ketones can be used. The ketone 4-acetylbiphenyl can be used to form a biphenyl-substituted chalcone (an α,β-unsaturated ketone), which can then be used in multi-component reactions to build a pyridine ring bearing the biphenyl substituent. researchgate.net These substituted pyridines are used as ligands in coordination chemistry and as building blocks for agrochemicals and pharmaceuticals. nih.gov

Medicinal Chemistry and Biological Activity Investigations of 1 4 Biphenylyl Ethanol and Its Derivatives

Exploration of Antioxidant Properties

The antioxidant potential of biphenyl (B1667301) compounds is largely attributed to the presence and positioning of hydroxyl groups on the aromatic rings. nih.govresearchgate.net These phenolic groups can neutralize free radicals by donating a hydrogen atom, a process that is fundamental to mitigating oxidative stress. nih.gov In the context of 1-(4-Biphenylyl)ethanol and its derivatives, the antioxidant capacity is intrinsically linked to this structural feature.

Studies on structurally related hydroxylated biphenyls have demonstrated significant antioxidant effects. For example, synthetic derivatives of natural phenols like zingerone and curcumin, which feature hydroxylated phenyl rings, show potent radical scavenging activity. nih.gov The antioxidant efficacy of these molecules is influenced by factors such as the position of the hydroxyl group and the presence of other substituents that can stabilize the resulting phenoxyl radical. nih.gov While direct quantitative data for this compound is not extensively documented in comparative assays, the established principles of phenolic compounds suggest that it and its hydroxylated analogues are capable of acting as radical scavengers. nih.govresearchgate.net Investigations into phenethyl alcohols have shown that the degree of hydroxylation on the phenyl ring is a critical determinant of antioxidant effect, a principle that extends to the biphenyl ethanol (B145695) structure. mdpi.com

Studies on Anti-Inflammatory Activities

Inflammation is a complex biological response implicated in numerous diseases. The biphenyl scaffold is a component of several compounds investigated for anti-inflammatory properties. researchgate.net The mechanisms often involve the modulation of key inflammatory pathways and the inhibition of pro-inflammatory enzymes.

Derivatives of this compound and related biphenyl structures are explored for their potential to interfere with inflammatory cascades. Research on other bioactive molecules has shown that the inhibition of signaling pathways such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) is a common mechanism for reducing the expression of inflammatory mediators. researchgate.netmdpi.com For instance, studies on certain plant-derived flavonoids demonstrated a reduction in nitric oxide (NO) production and levels of cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). researchgate.net This activity was linked to the suppression of NF-κB activation. researchgate.net Similarly, the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, is another key target for anti-inflammatory agents. mdpi.com While specific studies on this compound are limited, the known anti-inflammatory potential of the biphenyl moiety suggests that its derivatives could be valuable candidates for modulating these inflammatory pathways. researchgate.net

Antimicrobial and Antifungal Activity Assessment

The search for novel antimicrobial and antifungal agents is a critical area of pharmaceutical research. Biphenyl derivatives have been identified as possessing promising activity against a range of microbial pathogens. researchgate.netrsc.org The introduction of a biphenyl group into a molecular structure can enhance antimicrobial potency and selectivity. rsc.org

Investigations into various classes of biphenyl derivatives have revealed significant biological activity. For example, biphenyl tyrosine derivatives have shown efficacy as antibacterial agents. rsc.org The mechanism of action for such compounds can involve the disruption of the bacterial cell wall by altering its hydrophobicity and net charge. researchgate.net In the antifungal domain, studies on hybrid molecules incorporating thiazole and coumarin moieties demonstrated notable activity against pathogenic fungi like Candida albicans and Aspergillus brasiliensis, with minimum inhibitory concentrations (MICs) as low as 15.62 μg/mL. mdpi.com Although specific MIC data for this compound against a panel of bacteria and fungi are not widely reported, the consistent antimicrobial findings for other biphenyl-containing compounds underscore the potential of this structural class in developing new anti-infective therapies. researchgate.netrsc.org

Potential in Anticancer Agent Development

The biphenyl scaffold is recognized as a "privileged structure" in the design of anticancer agents, with numerous derivatives exhibiting cytotoxic effects against various cancer cell lines. researchgate.netwaocp.org Research has focused on synthesizing and evaluating derivatives of this compound and related structures to identify potent and selective compounds for cancer therapy.

A range of biphenyl derivatives have demonstrated significant in vitro anticancer activity. Thiazolidine-2,4-dione-biphenyl hybrids, for instance, have been evaluated against several human cancer cell lines, with some compounds showing notable cytotoxicity. waocp.org Similarly, arylethanolimidazole derivatives, which share a core structural similarity, have been tested for their effects on breast cancer cells. nih.gov The cytotoxic potential is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Below is a table summarizing the cytotoxic activity of selected biphenyl derivatives and structurally related compounds against various human cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | Reported IC₅₀ (µM) |

|---|---|---|---|

| Arylethanolimidazole Derivative | Compound 5a | MCF-7 (Breast) | 47.36 ± 6.8 |

| 1,4-Dihydropyridine Derivative | Compound 7a | MOLT-4 (Leukemia) | 17.4 ± 2.0 |

| Thiazolidine-2,4-dione-biphenyl Derivative | Compound 10d | Hela (Cervical) | 32.38 ± 1.8 |

These findings indicate that modifications to the biphenyl ethanol scaffold can yield compounds with potent cytotoxic effects, making this class of molecules a promising area for the development of new anticancer agents. waocp.orgnih.govbrieflands.com

Role in Receptor Agonism and Related Pharmacological Pathways

The interaction of small molecules with specific protein receptors is a cornerstone of pharmacology. The ethanol moiety and the biphenyl scaffold can both contribute to receptor binding. For instance, ethanol itself is known to interact with neuroimmune pathways and modulate the function of receptors such as the GABA-A receptor. nih.govnih.gov

While direct studies on the receptor binding profile of this compound are not prevalent, research on structurally related compounds provides insight into potential pharmacological targets. For example, some synthetic compounds have been shown to act as blockers of the purinergic P2X7 receptor, a target involved in inflammation and pain. explorationpub.com The biphenyl structure is also a key component in ligands for various other receptors, and its derivatives are often designed to target specific binding pockets. The combination of the biphenyl group for hydrophobic and aromatic interactions, along with the ethanol group's potential for hydrogen bonding, provides a versatile framework for designing ligands with specific receptor agonist or antagonist activities.

Mechanism of Action Studies in Biological Systems

Understanding the mechanism of action at a molecular level is crucial for drug development. For biphenyl-containing compounds, the biological effects are underpinned by a variety of mechanisms.

Metabolism and Genotoxicity: Biphenyl itself is metabolized in the liver by the cytochrome P450 (CYP) monooxygenase system, leading to hydroxylated metabolites. nih.govnih.gov This metabolic activation is a critical step, as some hydroxylated biphenyl metabolites can undergo redox cycling, leading to the production of reactive oxygen species (ROS) and potential oxidative DNA damage. nih.gov

Anti-inflammatory Mechanisms: As previously mentioned, a key anti-inflammatory mechanism for many bioactive compounds is the inhibition of the NF-κB and AP-1 signaling pathways. researchgate.netmdpi.com This action prevents the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. researchgate.net

Anticancer Mechanisms: The anticancer activity of biphenyl derivatives can arise from multiple mechanisms. Some compounds may inhibit critical cell cycle enzymes like cyclin-dependent kinases (CDKs). nih.gov Others may function as inhibitors of enzymes like heme oxygenase-1 (HO-1), which is often overexpressed in tumors and contributes to cancer cell survival. nih.gov Ultimately, these actions can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 1-(4-Biphenylyl)ethanol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the compound's carbon-hydrogen framework and the connectivity of its atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental structural information. The ¹H NMR spectrum provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their nature (methyl, methine, quaternary).

In the ¹H NMR spectrum of this compound, the protons of the biphenyl (B1667301) rings typically appear as a complex multiplet in the aromatic region (approximately 7.3-7.6 ppm). The methine proton (CH-OH) presents as a quartet around 4.9 ppm, coupled to the methyl protons. The methyl group (CH₃) protons resonate as a doublet near 1.5 ppm due to coupling with the adjacent methine proton. The hydroxyl (OH) proton signal is a broad singlet, and its chemical shift can vary depending on solvent and concentration. rsc.orgchemicalbook.com

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom in the molecule. Key resonances include the methyl carbon at approximately 25 ppm, the methine carbon bearing the hydroxyl group around 70 ppm, and a series of signals in the 126-145 ppm range corresponding to the aromatic carbons of the biphenyl moiety. rsc.orgchemicalbook.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ Data may vary slightly based on instrumentation and solvent.

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

|---|---|---|---|

| -CH₃ | ~1.51 (d, J ≈ 6.4 Hz) | ~25.2 | Doublet in ¹H NMR due to coupling with the methine proton. |

| -CH(OH) | ~4.90 (q, J ≈ 6.4 Hz) | ~69.8 | Quartet in ¹H NMR due to coupling with the three methyl protons. |

| -OH | Variable (~1.8-2.1) | N/A | Broad singlet in ¹H NMR; position is concentration and solvent dependent. |

| Biphenyl Ar-H | ~7.33-7.60 (m) | ~126.8-144.8 | Complex multiplet in ¹H NMR representing the 9 aromatic protons. Multiple signals in ¹³C NMR. rsc.org |

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, providing a detailed map of atomic connectivity. science.govprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu For this compound, a key cross-peak would be observed between the methine proton (~4.90 ppm) and the methyl protons (~1.51 ppm), confirming the structure of the ethanol (B145695) side chain. Correlations between adjacent aromatic protons within the biphenyl rings would also be visible. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. princeton.edu It would show cross-peaks connecting the methyl proton signal to the methyl carbon signal, the methine proton signal to the methine carbon signal, and the various aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to four bonds. princeton.edu This is crucial for establishing the connectivity between different parts of the molecule. For instance, HMBC would show a correlation from the methine proton to the aromatic carbon it is attached to (C4' of the biphenyl system), confirming the position of the ethanol substituent on the biphenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, regardless of whether they are connected through bonds. princeton.edu NOESY can provide insights into the three-dimensional conformation of the molecule. For example, it could show correlations between the methine proton and the ortho-protons of the adjacent phenyl ring, helping to define the preferred rotational conformation around the C-C bond.

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can analyze the conformation and dynamics of this compound in its crystalline form. In the solid state, molecules are locked into specific conformations, and ssNMR can measure parameters sensitive to the local geometry. For biphenyl-containing compounds, a key structural parameter is the dihedral (twist) angle between the two phenyl rings. researchgate.net Studies on biphenyl itself have used ¹³C ssNMR to estimate this internal dihedral angle, which is influenced by both intramolecular forces and crystal packing effects. researchgate.net A similar analysis of this compound could reveal how the ethanol substituent and intermolecular hydrogen bonding in the crystal lattice affect the conformation of the biphenyl moiety. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis